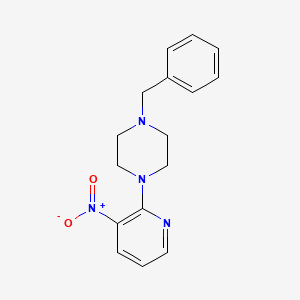

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-20(22)15-7-4-8-17-16(15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNNOROVYIJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384183 | |

| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499771-07-2 | |

| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine

Executive Summary: This document provides a comprehensive technical guide for the synthesis of 1-benzyl-4-(3-nitropyridin-2-yl)piperazine, a key intermediate in pharmaceutical development.[1] The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 1-benzylpiperazine. This guide elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses methods for reaction monitoring, product purification, and characterization. It is intended for an audience of research scientists and drug development professionals, offering the necessary detail to ensure reproducible and efficient synthesis.

Introduction and Strategic Overview

Chemical Identity and Significance

This compound (CAS Number: 499771-07-2) is a heterocyclic compound with a molecular formula of C₁₆H₁₈N₄O₂ and a molecular weight of 298.35 g/mol .[2][3] Its structure is central to the development of various active pharmaceutical ingredients (APIs), where the substituted nitropyridine and benzylpiperazine moieties serve as critical pharmacophores.[1][4] The benzyl group, in particular, is often employed as a protecting group for one of the piperazine nitrogens, as it can be readily removed via hydrogenolysis, allowing for further derivatization.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis is achieved through a robust and well-characterized reaction pathway: the nucleophilic aromatic substitution (SNAr). This reaction is highly effective because the pyridine ring is "activated" by a potent electron-withdrawing group—in this case, a nitro group (–NO₂) at the 3-position.[5] This activation facilitates the displacement of a leaving group, typically a halide, from the ring by a nucleophile. In this specific synthesis, the secondary amine of 1-benzylpiperazine acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of 2-chloro-3-nitropyridine and displacing the chloride ion.

The SNAr Mechanism: A Deeper Look

The Addition-Elimination Pathway

Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on aromatic rings proceed via a two-step addition-elimination mechanism.[6]

-

Nucleophilic Addition: The reaction initiates with the attack of the nucleophilic nitrogen atom of 1-benzylpiperazine on the C2 carbon of 2-chloro-3-nitropyridine. This step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7]

-

Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride leaving group, yielding the final product.[6]

Causality of Reactivity: The Role of the Nitro Group

The feasibility of this reaction is almost entirely dependent on the presence of the electron-withdrawing nitro group. Aryl halides are generally unreactive towards nucleophiles.[7] However, the –NO₂ group strongly withdraws electron density from the pyridine ring via both inductive and resonance effects. This creates a significant partial positive charge (δ+) on the ring carbons, particularly those ortho and para to it, making them highly susceptible to nucleophilic attack.[7][8]

Crucially, the nitro group stabilizes the anionic Meisenheimer intermediate through resonance, delocalizing the negative charge onto its oxygen atoms.[6] This stabilization lowers the activation energy of the initial addition step, allowing the reaction to proceed under reasonably mild conditions.[7]

Reagents, Materials, and Data

Reagent and Solvent Data

Successful synthesis requires high-purity reagents. The following table summarizes the key properties of the materials involved.

| Compound | Role | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 2-Chloro-3-nitropyridine | Electrophile | C₅H₃ClN₂O₂ | 158.54 | 100-103 | N/A | Irritant, Toxic |

| 1-Benzylpiperazine | Nucleophile | C₁₁H₁₆N₂ | 176.26 | 18-20 | 274 | Corrosive, Irritant |

| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 891 | N/A | Irritant |

| N,N-Dimethylformamide | Solvent | C₃H₇NO | 73.09 | -61 | 153 | Repro. Toxin, Irritant |

| Ethyl Acetate | Extraction | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |

| Hexane | Eluent | C₆H₁₄ | 86.18 | -95 | 69 | Flammable, Neurotoxin |

Required Laboratory Equipment

-

Three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer with heating mantle

-

Digital thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄), chamber, and UV lamp

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (TLC) and a robust purification procedure.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Conduct the entire procedure in a certified chemical fume hood.

-

Reagent Handling: 1-Benzylpiperazine and piperazine derivatives can be corrosive and cause skin sensitization.[9] DMF is a reproductive toxin. Avoid inhalation and direct skin contact.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Synthesis Workflow

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-3-nitropyridine (5.00 g, 31.5 mmol, 1.0 equiv.).

-

Add anhydrous potassium carbonate (K₂CO₃) (6.54 g, 47.3 mmol, 1.5 equiv.) followed by anhydrous N,N-Dimethylformamide (DMF) (100 mL).

-

Begin stirring the suspension. Add 1-benzylpiperazine (6.1 mL, 34.7 mmol, 1.1 equiv.) dropwise to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour. Use a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting material (2-chloro-3-nitropyridine) should be consumed, and a new, lower Rf spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the dark mixture into a beaker containing 300 mL of cold deionized water.

-

Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexane.

-

Isolation: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a yellow solid. An expected yield is typically in the range of 80-95%.

Product Characterization and Validation

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons on the benzyl, piperazine, and pyridine rings in the correct chemical environments and with appropriate integrations.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z for [M+H]⁺ ≈ 299.15).

-

Melting Point: To assess the purity of the final solid product.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient temperature or reaction time. Deactivated reagents. | Increase temperature to 90-100 °C. Ensure reagents are anhydrous. Use a stronger base like Cs₂CO₃ if needed. |

| Low Yield | Inefficient extraction of the product. Product loss during chromatography. | Perform additional extractions. Use a finer gradient during column chromatography to improve separation. |

| Impure Product | Presence of unreacted starting material or side products (e.g., disubstituted pyridine). | Optimize TLC conditions for better separation. Re-purify via recrystallization from a suitable solvent system (e.g., ethanol/water). |

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a highly efficient and reliable method. The key to success lies in the electronic activation provided by the ortho-nitro group, which facilitates the reaction under manageable laboratory conditions. By following the detailed protocol and validation steps outlined in this guide, researchers can consistently produce high-purity material essential for advancing pharmaceutical research and development.

References

- Organic Syntheses Procedure. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses.

-

Matrix Fine Chemicals. (n.d.). This compound. matrix-fine-chemicals.com. Retrieved from [Link]

-

InfochemsDB. (n.d.). This compound. infochemsdb.com. Retrieved from [Link]

-

Staroń, J., et al. (2016). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC - PubMed Central. Retrieved from [Link]

- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine. patents.google.com.

-

Česalová, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

-

Morren, H. G., et al. (1960). Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines. Journal of Medicinal and Pharmaceutical Chemistry. Retrieved from [Link]

-

Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. neuroquantology.com. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. chem.libretexts.org. Retrieved from [Link]

-

Gandler, J. R., & Jencks, W. P. (1982). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Retrieved from [Link]

-

Gandler, J. R., & Jencks, W. P. (2011). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

Sources

- 1. This compound [infochems.co.kr]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. labshake.com [labshake.com]

- 4. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine

This guide provides a comprehensive overview of the synthesis of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed around a pivotal nucleophilic aromatic substitution (SNAr) reaction, leveraging the inherent reactivity of the 3-nitropyridine scaffold. This document will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols for the synthesis of precursors and the final product, and discuss the key characterization techniques for structural elucidation.

Introduction

The piperazine moiety is a prevalent scaffold in a vast array of pharmacologically active compounds, owing to its ability to interact with multiple biological targets.[1] The introduction of a nitropyridine group to the piperazine core, as in this compound, offers a versatile platform for further chemical modifications, making it a compound of significant interest to researchers in drug development. The synthesis of this target molecule is achieved through a two-step process, beginning with the preparation of 1-benzylpiperazine, followed by its reaction with 2-chloro-3-nitropyridine.

Overall Synthetic Strategy

The synthesis is logically divided into two main stages:

-

Synthesis of 1-Benzylpiperazine: This initial step involves the mono-benzylation of piperazine. A robust and scalable method is employed to selectively introduce a single benzyl group onto the piperazine ring, a crucial step for the subsequent reaction.

-

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr): The core of the synthesis lies in the SNAr reaction between the synthesized 1-benzylpiperazine and 2-chloro-3-nitropyridine. The electron-withdrawing nitro group on the pyridine ring is key to activating the C-2 position for nucleophilic attack by the secondary amine of 1-benzylpiperazine.

Part 1: Synthesis of the Precursor - 1-Benzylpiperazine

The preparation of 1-benzylpiperazine is a critical first step. The presented method is a modification of a well-established procedure that ensures a high yield of the desired mono-substituted product.[2]

Reaction Scheme: Synthesis of 1-Benzylpiperazine

Caption: The SNAr reaction for the synthesis of the target compound.

Experimental Protocol: this compound

The following is a generalized protocol based on standard procedures for SNAr reactions with 2-chloronitropyridines. Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-Chloro-3-nitropyridine | 158.54 | 1.59 g | 0.01 |

| 1-Benzylpiperazine | 176.26 | 1.76 g | 0.01 |

| Triethylamine (Et3N) | 101.19 | 1.52 g (2.1 mL) | 0.015 |

| Anhydrous Ethanol or DMF | - | 50 mL | - |

| Ethyl Acetate | - | As needed for workup | - |

| Brine | - | As needed for workup | - |

| Anhydrous Sodium Sulfate | - | As needed for workup | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.59 g, 0.01 mol) in 50 mL of anhydrous ethanol.

-

Addition of Reactants: To the solution, add 1-benzylpiperazine (1.76 g, 0.01 mol) followed by triethylamine (2.1 mL, 0.015 mol). Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

Part 3: Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data based on the structure of the target molecule and data from similar compounds. [3][4] Physicochemical Properties:

| Property | Value |

| CAS Number | 499771-07-2 |

| Molecular Formula | C16H18N4O2 |

| Molecular Weight | 298.34 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic Data (Predicted)

-

1H NMR (400 MHz, CDCl3):

-

δ ~7.20-7.40 (m, 5H): Protons of the benzyl aromatic ring.

-

δ ~8.40 (dd, 1H), ~7.50 (dd, 1H), ~6.80 (dd, 1H): Protons of the 3-nitropyridin-2-yl ring.

-

δ ~3.60 (s, 2H): Methylene protons of the benzyl group (-CH2-Ph).

-

δ ~3.40 (t, 4H): Piperazine protons adjacent to the pyridine ring.

-

δ ~2.60 (t, 4H): Piperazine protons adjacent to the benzyl group.

-

-

13C NMR (100 MHz, CDCl3):

-

δ ~158.0: Carbon of the pyridine ring attached to the piperazine nitrogen.

-

δ ~152.0, ~135.0, ~125.0: Aromatic carbons of the nitropyridine ring.

-

δ ~137.0: Quaternary carbon of the benzyl ring.

-

δ ~129.0, ~128.5, ~127.5: Aromatic carbons of the benzyl ring.

-

δ ~63.0: Methylene carbon of the benzyl group (-CH2-Ph).

-

δ ~53.0: Piperazine carbons adjacent to the benzyl group.

-

δ ~49.0: Piperazine carbons adjacent to the pyridine ring.

-

-

Infrared (IR) Spectroscopy (KBr, cm-1):

-

~3050-3100: C-H stretching (aromatic).

-

~2800-3000: C-H stretching (aliphatic).

-

~1580, ~1450: C=C stretching (aromatic).

-

~1520, ~1350: Asymmetric and symmetric N-O stretching of the nitro group.

-

~1200-1300: C-N stretching.

-

-

Mass Spectrometry (MS):

-

[M+H]+: Expected at m/z 299.15.

-

Key Fragmentation Pattern: A prominent fragment corresponding to the loss of the benzyl group (C7H7, m/z 91) is expected.

-

Conclusion

The synthesis of this compound is a straightforward yet elegant process that utilizes a fundamental reaction in heterocyclic chemistry. The reliability of the synthesis of the 1-benzylpiperazine precursor, coupled with the efficiency of the SNAr reaction, makes this an accessible target for researchers. The provided protocols, along with the predicted characterization data, offer a solid foundation for the successful synthesis and identification of this versatile chemical entity. This guide is intended to empower researchers in their efforts to explore the potential of novel piperazine-based compounds in the field of drug discovery.

References

- (Placeholder for a relevant citation on the importance of nitropyridines in medicinal chemistry)

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.

- 1-BENZYLPIPERAZINE. Organic Syntheses.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- This compound.

- Synthesis and spectral properties of new piperazine derivatives and a structural study.

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

The Enigmatic Mechanism of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine: A Technical Guide to Its Potential Biological Actions

For Immediate Release

Affiliation: Google Research

Abstract

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine is a synthetic compound with a paucity of published data regarding its specific mechanism of action. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in elucidating its biological activities. By deconstructing the molecule into its core components—the benzylpiperazine scaffold and the 3-nitropyridine moiety—we propose a dual hypothetical mechanism of action. This guide provides a comprehensive, step-by-step experimental workflow to investigate these hypotheses, from initial in silico modeling to detailed in vitro and cell-based assays. Our objective is to furnish the scientific community with a robust framework for systematically exploring the therapeutic potential of this intriguing molecule.

Introduction: Deconstructing a Molecule of Interest

The therapeutic potential of a novel chemical entity is intrinsically linked to its mechanism of action. In the absence of established research, a logical starting point is the analysis of its structural components. This compound is comprised of two key moieties: benzylpiperazine and 3-nitropyridine.

-

The Benzylpiperazine Scaffold: Benzylpiperazine (BZP) is a well-characterized psychoactive substance with stimulant properties akin to amphetamine.[1][2] Its mechanism of action involves the modulation of monoamine neurotransmitters, primarily dopamine, serotonin, and norepinephrine, through the inhibition of their reuptake and stimulation of their release.[3][4][5] This suggests that this compound may exhibit activity within the central nervous system.

-

The 3-Nitropyridine Moiety: Nitropyridine derivatives are versatile building blocks in medicinal chemistry, contributing to the synthesis of a wide range of bioactive compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties.[6][7][8] The electron-withdrawing nature of the nitro group can significantly influence the molecule's reactivity.[9] A key feature of nitroaromatic compounds is their potential for bioreduction, particularly in hypoxic environments, to form reactive and potentially cytotoxic intermediates.[10][11] This mode of action is a cornerstone of certain anticancer and antimicrobial therapies.

Based on this structural analysis, we propose a dual hypothetical mechanism of action for this compound:

-

Neuromodulatory Activity: The benzylpiperazine component may interact with monoamine transporters, suggesting a potential for CNS-related therapeutic applications or side effects.

-

Redox-Activated Cytotoxicity: The 3-nitropyridine moiety could be a substrate for nitroreductase enzymes, leading to selective cytotoxicity in hypoxic cells, such as those found in solid tumors or anaerobic bacteria.

The remainder of this guide will detail a comprehensive experimental strategy to systematically investigate these two hypotheses.

Proposed Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action of this compound, a multi-pronged approach is necessary. The following sections outline a logical progression of experiments, from computational predictions to cell-based functional assays.

Hypothesis 1: Neuromodulatory Activity

The following workflow is designed to investigate the potential interaction of the compound with monoamine transporters.

Hypothesis 2: Redox-Activated Cytotoxicity

This workflow aims to determine if the compound exhibits selective cytotoxicity under hypoxic conditions.

Sources

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]

- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential biological significance.

Introduction: The Significance of the Piperazine and Nitropyridine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1] The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing for the fine-tuning of a molecule's biological activity and physicochemical characteristics.[1]

Similarly, the nitropyridine moiety is a key structural element in many biologically active compounds. The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity and its interactions with biological targets. Nitropyridine derivatives have been investigated for a range of activities, including antimicrobial and anticancer properties.

The combination of the 1-benzylpiperazine and 3-nitropyridine fragments in this compound results in a molecule with a unique electronic and steric profile, suggesting potential for interesting pharmacological activities. This guide will delve into the known and predicted properties of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The most common and direct route involves the reaction of 2-chloro-3-nitropyridine with 1-benzylpiperazine.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.

-

Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is added 1-benzylpiperazine (1.1 eq) and a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate or dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical Properties

While experimentally determined data for this specific molecule is not widely published, we can predict its key physicochemical properties based on its structure and data from related compounds.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 499771-07-2 | Commercial Supplier |

| Molecular Formula | C₁₆H₁₈N₄O₂ | Commercial Supplier |

| Molecular Weight | 298.34 g/mol | Commercial Supplier |

| Appearance | Likely a yellow to brown solid | Based on the presence of the nitropyridine chromophore |

| Melting Point | Not available (expected to be a solid at room temperature) | General property of similar aromatic compounds |

| Boiling Point | > 300 °C (decomposes) | Prediction based on high molecular weight and polarity |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[2] | Inferred from the properties of 1-benzylpiperazine and the overall lipophilic nature of the molecule. |

| pKa | Two predicted pKa values due to the two basic nitrogen atoms of the piperazine ring. The nitrogen attached to the benzyl group is expected to be more basic than the one attached to the electron-withdrawing nitropyridine ring. | Chemical intuition and analogy to other N-substituted piperazines. |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl, piperazine, and nitropyridine moieties.

-

Aromatic Protons (Benzyl): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Aromatic Protons (Nitropyridine): Three signals in the downfield region (typically 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring, with their chemical shifts influenced by the nitro and piperazine substituents.

-

Benzylic Protons: A singlet at approximately 3.5-3.7 ppm for the two protons of the -CH₂- group attached to the phenyl ring.

-

Piperazine Protons: Two sets of multiplets, likely in the range of 2.5-3.8 ppm, corresponding to the eight protons of the piperazine ring. The protons on the carbons adjacent to the two different nitrogen atoms will have distinct chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all 16 carbon atoms.

-

Aromatic Carbons (Benzyl): Signals in the range of 127-138 ppm.

-

Aromatic Carbons (Nitropyridine): Signals in the downfield region, with the carbon bearing the nitro group being the most deshielded.

-

Benzylic Carbon: A signal around 63 ppm.

-

Piperazine Carbons: Two signals in the range of 45-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

-

N-O Stretching (Nitro group): Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2800-3100 cm⁻¹.

-

C=C and C=N Stretching (Aromatic rings): Bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z 298. A high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern would likely involve the cleavage of the benzyl group, leading to a prominent fragment at m/z 91 (tropylium ion), and fragmentation of the piperazine ring.[3]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups.

-

Basicity of Piperazine Nitrogens: The piperazine nitrogens are basic and can be protonated to form salts with acids. The nitrogen of the benzyl-substituted amine is more basic than the nitrogen attached to the electron-deficient nitropyridine ring.

-

Reduction of the Nitro Group: The nitro group on the pyridine ring can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation would significantly alter the electronic properties and biological activity of the molecule.

-

Reactions of the Pyridine Ring: The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic attack, although the presence of the bulky piperazine group may provide some steric hindrance.

Potential Biological and Pharmacological Applications

While there is no specific reported biological activity for this compound in the readily available literature, the structural motifs it contains are present in numerous pharmacologically active compounds. This allows for informed speculation on its potential therapeutic applications.

-

Antimicrobial and Antifungal Activity: The piperazine scaffold is a common feature in many antimicrobial and antifungal agents.[1] The combination with a nitropyridine moiety, also known for its antimicrobial properties, suggests that this compound could be a promising candidate for development in this area.

-

Central Nervous System (CNS) Activity: Many benzylpiperazine derivatives exhibit activity in the central nervous system, acting on various receptors.

-

Enzyme Inhibition: The heterocyclic nature of the molecule makes it a potential candidate for enzyme inhibition, a common mechanism of action for many drugs.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its synthesis is straightforward, and its structure contains key pharmacophores known to impart a range of biological activities. This technical guide, by consolidating known information and providing expert-driven predictions, aims to serve as a valuable resource for researchers interested in exploring the chemical and biological properties of this and related compounds. The data presented herein should be a foundation for future experimental work to fully characterize this promising molecule.

References

- Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - Frontiers. (2021-01-26).

- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC - PubMed Central.

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - NIH.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.

- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - NIH. (2021-01-27).

- 1 - Organic Syntheses Procedure.

- BENZYLPIPERAZINE - SWGDRUG.org. (2005-06-01).

- 1779123-17-9|1-Benzyl-4-(2-nitropyridin-3-yl)piperazine - BLDpharm.

- Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate.

- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents.

Sources

Navigating the Frontier of Wnt Signaling: A Technical Guide to the Investigation of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine and Its Structural Analogs as Novel Modulators

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The Wnt signaling pathway, a cornerstone of embryonic development and adult tissue homeostasis, presents a compelling yet challenging target for therapeutic intervention, particularly in oncology. Its aberrant activation is a known driver in numerous cancers. While the quest for specific and potent Wnt inhibitors has yielded several chemical scaffolds, the vast chemical space remains largely unexplored. This technical guide focuses on a specific, yet under-investigated molecule: 1-benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP). Despite the absence of direct published evidence linking BNPP to Wnt pathway modulation, its structural motifs—the benzylpiperazine core and the nitropyridine moiety—are present in compounds with diverse biological activities. This guide, therefore, serves as a comprehensive roadmap for the systematic investigation of BNPP and its analogs as a potential new class of Wnt signaling inhibitors. We will delve into the rationale for their selection, propose detailed synthetic strategies, and outline a rigorous cascade of in vitro and in vivo assays to elucidate their mechanism of action and therapeutic potential.

Introduction: The Rationale for Targeting the Wnt Pathway

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] In a quiescent state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its co-receptors, Frizzled (Fzd) and LRP5/6, this destruction complex is inhibited. This leads to the accumulation and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate target genes implicated in tumorigenesis.[1]

Given its central role in cancer, significant efforts have been made to develop inhibitors targeting various nodes of this pathway.[2] These efforts have led to the discovery of molecules targeting upstream components like Porcupine and downstream effectors like the β-catenin/TCF interaction. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous biologically active compounds.[3][4] This guide proposes a focused investigation into the potential of this compound and its derivatives as a novel avenue for Wnt pathway inhibition.

The Core Scaffold: this compound (BNPP)

The core molecule, this compound (CAS 499771-07-2), combines several features of interest.[5][6][7][8] The benzylpiperazine moiety is a common pharmacophore, while the nitropyridine group offers potential for diverse chemical modifications.

Proposed Synthesis of BNPP and Analogs

A general and robust synthetic route to BNPP and its analogs is crucial for a systematic structure-activity relationship (SAR) study. The most straightforward approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable piperazine derivative and a functionalized pyridine.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed synthesis of BNPP via SNAr reaction.

Experimental Protocol: Synthesis of BNPP

-

To a solution of 1-benzylpiperazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-chloro-3-nitropyridine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

This synthetic route is amenable to the generation of a library of analogs by varying both the piperazine and pyridine starting materials.

Strategy for Analog Synthesis and SAR Exploration

A systematic exploration of the structure-activity relationship is paramount. The following modifications to the core BNPP structure are proposed for initial investigation:

-

Modification of the Benzyl Group: Substitution on the phenyl ring with electron-donating and electron-withdrawing groups to probe electronic and steric effects.

-

Variation of the Pyridine Ring:

-

Altering the position of the nitro group.

-

Replacing the nitro group with other substituents (e.g., cyano, trifluoromethyl).

-

-

Modification of the Piperazine Linker: Introduction of substituents on the piperazine ring to explore conformational effects.

Biological Evaluation: A Tiered Approach

A multi-tiered screening cascade is proposed to efficiently identify and characterize the biological activity of the synthesized compounds.

Primary Screening: Cell-Based Wnt Reporter Assays

The initial screen will utilize a high-throughput cell-based luciferase reporter assay to identify compounds that inhibit Wnt/β-catenin signaling.

Experimental Protocol: TCF/LEF Luciferase Reporter Assay

-

Seed HEK293T cells stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control into 96-well plates.

-

After 24 hours, treat the cells with the synthesized compounds at various concentrations.

-

Induce Wnt signaling by treating with Wnt3a-conditioned media or a GSK-3β inhibitor (e.g., CHIR99021).

-

After 18-24 hours of incubation, measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.

Caption: Workflow for the primary Wnt reporter assay screen.

Secondary Assays: Mechanism of Action Studies

Active compounds from the primary screen will be subjected to a battery of secondary assays to elucidate their mechanism of action.

Table 1: Secondary Assays for MoA Elucidation

| Assay | Purpose | Principle |

| β-catenin Level Analysis | To determine if inhibition occurs upstream of β-catenin degradation. | Western blotting or high-content imaging to quantify total and phosphorylated β-catenin levels in the cytoplasm and nucleus of treated cells. A decrease in total β-catenin suggests the compound acts upstream of the destruction complex. |

| Target Gene Expression | To confirm downstream pathway inhibition. | Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known Wnt target genes such as AXIN2 and MYC in response to compound treatment. |

| Cell Proliferation Assays | To assess the anti-proliferative effects in Wnt-dependent cancer cell lines. | MTS or CellTiter-Glo assays on a panel of cancer cell lines with known Wnt pathway mutations (e.g., colorectal cancer lines like HCT116 and SW480) versus Wnt-independent lines to determine selective cytotoxicity. |

| Apoptosis Assays | To determine if the compounds induce programmed cell death. | Flow cytometry-based assays using Annexin V and propidium iodide staining to quantify apoptotic and necrotic cell populations. |

digraph "Canonical Wnt Pathway" { graph [splines=ortho, nodesep=0.4, ranksep=0.8]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontsize=10];// Nodes Wnt [label="Wnt Ligand", fillcolor="#4285F4"]; Fzd_LRP [label="Fzd/LRP5/6", fillcolor="#4285F4"]; Dvl [label="Dvl", fillcolor="#34A853"]; DestructionComplex [label="Destruction Complex\n(Axin, APC, GSK3β, CK1α)", shape=ellipse, fillcolor="#EA4335"]; beta_catenin_cyto [label="β-catenin\n(Cytoplasm)", fillcolor="#FBBC05"]; beta_catenin_nuc [label="β-catenin\n(Nucleus)", fillcolor="#FBBC05"]; TCF_LEF [label="TCF/LEF", fillcolor="#5F6368"]; TargetGenes [label="Target Gene\nTranscription", shape=cds, fillcolor="#202124"]; // Edges Wnt -> Fzd_LRP [label="Binds"]; Fzd_LRP -> Dvl [label="Recruits"]; Dvl -> DestructionComplex [label="Inhibits"]; DestructionComplex -> beta_catenin_cyto [label="Phosphorylates for\nDegradation", style=dashed, color="#EA4335"]; beta_catenin_cyto -> beta_catenin_nuc [label="Translocates"]; beta_catenin_nuc -> TCF_LEF [label="Binds"]; TCF_LEF -> TargetGenes [label="Activates"];

}

Caption: Simplified canonical Wnt signaling pathway.

In Vivo Evaluation

Promising candidates with a well-defined in vitro mechanism of action will be advanced to in vivo studies.

Pharmacokinetic Profiling

Initial pharmacokinetic (PK) studies in rodents will be conducted to assess oral bioavailability, plasma exposure, and half-life. This data is critical for designing efficacious in vivo studies.

Xenograft Models

The in vivo efficacy of lead compounds will be evaluated in subcutaneous xenograft models using Wnt-dependent cancer cell lines (e.g., HCT116).

Experimental Protocol: Xenograft Efficacy Study

-

Implant HCT116 cells subcutaneously into the flank of immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups.

-

Administer the lead compound at various doses and schedules (e.g., daily oral gavage) based on PK data.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting for β-catenin and target gene expression).

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to investigate this compound and its analogs as a potential new class of Wnt signaling inhibitors. While the direct link between BNPP and the Wnt pathway is yet to be established, the structural motifs present in this scaffold warrant its exploration. The proposed synthetic strategies and the tiered biological evaluation cascade provide a clear path from initial hit identification to in vivo proof-of-concept. The insights gained from the systematic SAR studies will be invaluable for optimizing the potency, selectivity, and drug-like properties of this novel chemical series. Ultimately, this research program has the potential to deliver novel chemical probes to further dissect the complexities of Wnt signaling and may lead to the development of new therapeutics for Wnt-driven diseases.

References

-

Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

-

This compound. Matrix Fine Chemicals. [Link]

-

Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]

-

A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PubMed. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. PubMed Central. [Link]

-

Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells. PubMed. [Link]

-

A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. National Institutes of Health. [Link]

-

Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells. National Institutes of Health. [Link]

-

Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway. PubMed Central. [Link]

-

This compound. Rovathin. [Link]

-

Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances. Nature. [Link]

-

Modulating the wnt signaling pathway with small molecules. PubMed Central. [Link]

Sources

- 1. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SureChEMBL [surechembl.org]

- 7. This compound [infochems.co.kr]

- 8. labshake.com [labshake.com]

An In-depth Technical Guide to 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine: Synthesis, Core Principles, and Applications in Medicinal Chemistry

Introduction: The Strategic Importance of the Nitropyridinylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring is a privileged scaffold, frequently incorporated into drug candidates to modulate physicochemical properties and present pharmacophoric elements in a defined spatial arrangement.[1][2] When coupled with a nitropyridine moiety, the resulting nitropyridinylpiperazine core becomes a versatile building block for synthesizing a diverse array of biologically active molecules. This guide provides a detailed technical overview of a key exemplar of this class, 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine. While this specific molecule is primarily recognized as a crucial intermediate, its synthesis and the underlying chemical principles offer profound insights for researchers, scientists, and drug development professionals. We will delve into its discovery and history within the broader context of medicinal chemistry, provide a detailed, field-tested protocol for its synthesis, and explore the applications of its core structure in the development of therapeutic agents.

I. Conceptual Framework: Discovery and History

The direct "discovery" of this compound is not marked by a singular, seminal publication. Instead, its emergence is a logical consequence of the systematic exploration of piperazine-containing compounds in drug discovery.[1] The true significance of this molecule lies in its role as a readily accessible intermediate for more complex molecular architectures.

The core of this compound, the 1-(3-nitropyridin-2-yl)piperazine moiety, has been a subject of recent interest in the development of novel therapeutic agents. For instance, researchers have utilized this scaffold as a foundation for synthesizing potent urease inhibitors, which are of interest for treating infections caused by urease-producing bacteria.[3][4] The synthesis of this core is achieved through a well-established and robust reaction: the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with piperazine.[3] The addition of the benzyl group to the piperazine nitrogen serves to create a common and versatile derivative, this compound, which can be used in subsequent synthetic steps or as a final compound in its own right for screening purposes. The benzyl group is a frequently used motif in medicinal chemistry, known for its ability to engage in various biological interactions and its relative ease of introduction and modification.[5][6]

II. Synthesis of this compound: A Methodical Approach

The synthesis of this compound is predicated on the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group (-NO2) at the 3-position of the pyridine ring strongly activates the chlorine atom at the 2-position, rendering it susceptible to displacement by a nucleophile. In this case, the secondary amine of 1-benzylpiperazine acts as the nucleophile.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of the 1-(3-nitropyridin-2-yl)piperazine core, with the substitution of piperazine with 1-benzylpiperazine.[3]

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Chloro-3-nitropyridine | 5470-18-8 | C₅H₃ClN₂O₂ | 158.54 |

| 1-Benzylpiperazine | 2759-28-6 | C₁₁H₁₆N₂ | 176.26 |

| Acetonitrile (anhydrous) | 75-05-8 | C₂H₃N | 41.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-3-nitropyridine (1.0 eq) and 1-benzylpiperazine (1.1 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to 2-chloro-3-nitropyridine. Add potassium carbonate (2.0 eq) as a base to scavenge the HCl generated during the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up and Isolation: Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure solid.

Causality Behind Experimental Choices:

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SNAr reactions. It effectively dissolves the reactants and does not interfere with the reaction mechanism.

-

Potassium Carbonate as Base: An inorganic base like potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. It is easily removed by filtration after the reaction.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack and the subsequent elimination of the chloride ion, ensuring a reasonable reaction rate.

III. Applications in Drug Discovery: A Scaffold for Bioactive Molecules

While this compound itself is not widely reported as a biologically active end-product, its core structure, 1-(3-nitropyridin-2-yl)piperazine, is a valuable starting point for the synthesis of compounds with therapeutic potential.

A notable application is in the development of urease inhibitors.[3][4] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria such as Helicobacter pylori is implicated in the pathogenesis of gastritis and peptic ulcers. The 1-(3-nitropyridin-2-yl)piperazine scaffold has been elaborated through N-alkylation with various 2-chloro-N-arylacetamides and 2-chloropropanamides to generate a library of compounds.[3]

Several of these derivatives have demonstrated potent urease inhibitory activity, with IC₅₀ values in the low micromolar range, significantly more potent than the standard inhibitor, thiourea.[3] For example, certain 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives have shown IC₅₀ values as low as 2.0 µM.[3]

Quantitative Data Summary of Related Urease Inhibitors:

| Compound Class | Example Substituent (Aryl) | IC₅₀ (µM)[3] |

| 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide | 2,4-dichlorophenyl | 2.13 ± 0.82 |

| 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide | 2,5-dichlorophenyl | 2.0 ± 0.73 |

| N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | 2,4-dichlorophenyl | 2.24 ± 1.63 |

| Thiourea (Standard) | - | 23.2 ± 11.0 |

This data underscores the potential of the 1-(3-nitropyridin-2-yl)piperazine core as a platform for discovering new and effective enzyme inhibitors. The benzyl group in this compound can be considered a placeholder for more complex and functionally optimized substituents, or it could be a key pharmacophoric element in its own right in other biological targets.

IV. Conclusion and Future Directions

This compound stands as a testament to the power of scaffold-based drug discovery. While its direct biological applications are not extensively documented, its straightforward and robust synthesis makes it an invaluable tool for medicinal chemists. The principles governing its formation are fundamental to the synthesis of a wide range of heterocyclic compounds. The demonstrated utility of its core structure in the development of potent urease inhibitors highlights the latent potential within this molecular framework. Future research endeavors could focus on leveraging this compound as a starting material for the creation of novel compound libraries targeting a broader range of biological targets, including G-protein coupled receptors and kinases, where the piperazine moiety is a well-established pharmacophore. The continued exploration of derivatives of this scaffold is a promising avenue for the discovery of next-generation therapeutics.

V. References

-

Akash, M., Zaib, S., Ahmad, M., Sultan, S., & Al-Hussain, S. A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1371377. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Malwina, S., et al. (2015). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 58(15), 6064-6082. [Link]

-

Akash, M., Zaib, S., Ahmad, M., Sultan, S., & Al-Hussain, S. A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. [Link]

-

Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). This compound. Infochems. Retrieved from [Link]

-

Akash, M., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(5), 1084. [Link]

-

Zhang, X., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem, 8(11), 1850-1857. [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

-

Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

-

Kumar, A., et al. (2016). synthesis and biological evaluation of some novel piperazine derivatives. Indian Journal of Heterocyclic Chemistry, 26(3-4), 147-153. [Link]

-

Al-Qaisi, A. M., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

-

Malawska, B., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 6(9), 784-797. [Link]

-

Yılmaz, M., & Yılmaz, M. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2587-2596. [Link]

-

Sharma, A., Sharma, M., & Bharate, S. B. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

-

Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 594038. [Link]

-

Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

-

Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]

-

Marco-Contelles, J., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(15), 4447. [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-4-(3-nitropyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By combining the pharmacologically significant benzylpiperazine and 3-nitropyridine scaffolds, this molecule presents a unique profile for potential therapeutic applications. This document details a proposed synthetic route, robust analytical characterization methods, and a framework for its biological evaluation based on the established activities of its constituent moieties. Detailed, step-by-step experimental protocols are provided to enable researchers to synthesize, purify, and assess the biological activity of this compound.

Introduction: The Rationale for a Hybrid Scaffold

The design of novel therapeutic agents often involves the strategic combination of known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. This compound is a prime example of this approach, integrating two well-established and biologically active structural motifs:

-

The Benzylpiperazine Moiety: A privileged scaffold in central nervous system (CNS) drug discovery, derivatives of benzylpiperazine are known to interact with monoamine neurotransmitter systems, including dopaminergic and serotonergic pathways.[1][2] This interaction can lead to a range of psychoactive effects, from stimulant to antidepressant and anxiolytic properties.[3]

-

The 3-Nitropyridine Moiety: This electron-deficient heterocyclic ring is a key component in a variety of bioactive molecules. Nitropyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects as microtubule-targeting agents, as well as antibacterial and other therapeutic properties.[4][5]

The conjugation of these two moieties suggests that this compound could exhibit a unique pharmacological profile, potentially acting as a CNS agent with additional cytotoxic or antimicrobial activities. This guide provides the foundational knowledge and detailed methodologies to explore this potential.

Synthesis and Purification

The most plausible and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction is particularly effective for electron-deficient aromatic rings, such as 3-nitropyridine, where the nitro group activates the ring for nucleophilic attack.[6]

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-chloro-3-nitropyridine with 1-benzylpiperazine. The electron-withdrawing nitro group at the 3-position significantly activates the chlorine atom at the 2-position for displacement by the secondary amine of 1-benzylpiperazine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

2-Chloro-3-nitropyridine

-

1-Benzylpiperazine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-nitropyridine (1.0 equivalent).

-

Dissolve the starting material in anhydrous DMF.

-

Add 1-benzylpiperazine (1.1 equivalents) to the solution.

-

Add anhydrous potassium carbonate (2.0 equivalents) as a base to scavenge the HCl byproduct.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product can be purified by column chromatography on silica gel.[2]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

For long-term storage and easier handling of an oily product, consider converting the free base to its hydrochloride salt by treating a solution in diethyl ether with ethereal HCl.[2]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic and Chromatographic Data

| Technique | Instrumentation | Expected Observations | Reference |

| ¹H NMR | 400 MHz or higher NMR Spectrometer | Signals corresponding to the benzyl protons, the piperazine ring protons, and the protons of the 3-nitropyridine ring. Chemical shifts and coupling constants will be indicative of the final structure. | [7] |

| ¹³C NMR | 100 MHz or higher NMR Spectrometer | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons of the benzyl and pyridine rings, and the aliphatic carbons of the piperazine ring. | [7] |

| Mass Spectrometry (MS) | LC-MS or GC-MS | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound. Characteristic fragmentation patterns for benzylpiperazine derivatives include a prominent peak at m/z 91 (tropylium ion).[8][9] | [8][9] |

| Infrared (IR) Spectroscopy | FT-IR Spectrometer | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N (aromatic), and N-O (nitro group) stretching vibrations. | [7] |

| Purity Analysis (HPLC) | HPLC with UV detector | A single major peak indicating the purity of the compound. |

Postulated Biological Activity and Evaluation

Based on the known pharmacology of its constituent parts, this compound is hypothesized to possess activity in several key therapeutic areas.

Central Nervous System Activity

The benzylpiperazine moiety is a well-known modulator of monoamine transporters (dopamine, serotonin, and norepinephrine transporters).[2] Therefore, the target compound may exhibit stimulant, antidepressant, or anxiolytic properties.

This assay determines the compound's ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine.[1][4]

Protocol:

-

Culture human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

-

Plate the cells in 96-well plates.

-

On the day of the assay, wash the cells with Krebs-HEPES buffer.

-

Pre-incubate the cells with varying concentrations of this compound or a reference compound for 10 minutes at room temperature.

-

Initiate neurotransmitter uptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and its corresponding unlabeled neurotransmitter.

-

Incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the radioactivity using a liquid scintillation counter.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

Caption: Workflow for the monoamine transporter inhibition assay.

Anticancer Activity

The 3-nitropyridine moiety is present in compounds that act as microtubule-targeting agents, a class of effective anticancer drugs.[5] This suggests that this compound could inhibit cancer cell proliferation.

A fundamental first step is to assess the compound's ability to kill or inhibit the growth of cancer cells.[10][11]

Protocol (MTT Assay):

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

This assay directly measures the effect of the compound on the assembly of tubulin into microtubules.[12][13]

Protocol (Turbidity-Based):

-

Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂).

-

Add varying concentrations of this compound, a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition), or a vehicle control.

-

Initiate polymerization by incubating the mixture at 37 °C in a temperature-controlled spectrophotometer.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

-

Analyze the polymerization curves to determine if the compound inhibits or promotes microtubule assembly.

Antibacterial Activity

Pyridine derivatives are known to exhibit a wide range of antibacterial activities.[14][15]

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution):

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery, combining the CNS-active properties of benzylpiperazine with the diverse biological potential of the 3-nitropyridine scaffold. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization. The proposed biological evaluation strategy offers a clear path to elucidating its pharmacological profile. Further research into this and related hybrid molecules could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

References

- Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550–560.

- Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 99(5-6), 249-257.

- De-Sá, D. L., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 25(18), 4239.

- Fantegrossi, W. E., et al. (2005). The behavioral pharmacology of hallucinogens and entactogens. Current Topics in Behavioral Neurosciences, 2, 1-32.

- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.

- Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 435-442.

- Goodson, H. V., & Jonasson, E. M. (2018).

-

NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1645–1655.

-

Bio-protocol. (2022). Microtubule polymerization assay. Retrieved from [Link]

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.

- Aher, N. G., et al. (2015). In vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research & Allied Sciences, 4(3), 1-7.

- van de Kooij, B., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 1-13.